molecular formula C21H32N2O3 B5315853 N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide

N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide

カタログ番号 B5315853
分子量: 360.5 g/mol
InChIキー: BGLDBZNSUAOJGN-MOPGFXCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide, commonly known as CYT387, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors and has shown promising results in preclinical and clinical studies.

作用機序

CYT387 is a selective inhibitor of N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide1 and N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide2, which are enzymes that play a crucial role in the signaling pathways involved in immune response and hematopoiesis. By inhibiting N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide1 and N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide2, CYT387 can modulate the activity of various cytokines and growth factors, including interleukins, interferons, and erythropoietin. This results in the suppression of inflammation and the regulation of blood cell production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CYT387 have been extensively studied in preclinical and clinical studies. CYT387 has been shown to effectively inhibit N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide1 and N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide2 activity in vitro and in vivo. In addition, CYT387 has been shown to reduce inflammation and improve hematopoiesis in animal models. Clinical trials have also demonstrated the efficacy of CYT387 in improving symptoms and reducing the need for blood transfusions in patients with MPNs.

実験室実験の利点と制限

One of the main advantages of CYT387 is its selectivity for N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide1 and N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide2, which reduces the risk of off-target effects. In addition, CYT387 has shown good oral bioavailability and pharmacokinetic properties, which make it suitable for clinical use. However, CYT387 has some limitations for lab experiments, including its relatively low solubility in water and its potential for cytotoxicity at high concentrations.

将来の方向性

There are several future directions for research on CYT387. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Another area of interest is the investigation of the long-term safety and efficacy of CYT387 in larger patient populations. Finally, there is a need for further research on the potential therapeutic applications of CYT387 in other diseases, such as autoimmune disorders and certain types of cancer.

合成法

The synthesis of CYT387 involves a multi-step process that starts with the reaction of cycloheptylamine with cyclobutanone to form the intermediate cyclobutanone imine. The imine is then reacted with 2,5-dimethoxybenzaldehyde to form the final product, CYT387. The synthesis process has been optimized to ensure high purity and yield of the final product.

科学的研究の応用

CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and psoriasis. MPNs are a group of blood disorders characterized by the overproduction of blood cells, which can lead to serious complications such as blood clots and organ damage. CYT387 has been shown to inhibit the N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide2/STAT5 signaling pathway, which is implicated in the pathogenesis of MPNs. Clinical trials have shown that CYT387 can improve symptoms and reduce the need for blood transfusions in patients with MPNs.

特性

IUPAC Name

N-[(1S,2R)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-25-17-9-12-20(26-2)15(13-17)14-21(24)23-19-11-10-18(19)22-16-7-5-3-4-6-8-16/h9,12-13,16,18-19,22H,3-8,10-11,14H2,1-2H3,(H,23,24)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLDBZNSUAOJGN-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)NC2CCC2NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CC(=O)N[C@H]2CC[C@H]2NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。